molecular formula C12H24O4Te2 B14240071 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane CAS No. 627471-89-0

1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane

Cat. No.: B14240071
CAS No.: 627471-89-0
M. Wt: 487.5 g/mol
InChI Key: DUYGCODVUDTRDJ-UHFFFAOYSA-N
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Description

1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane is a macrocyclic compound that belongs to the family of crown ethers. Crown ethers are known for their ability to form stable complexes with various cations due to their unique ring structure. This particular compound is notable for its inclusion of tellurium atoms, which can impart unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane typically involves the cyclization of linear precursors containing tellurium and oxygen atoms. One common method involves the reaction of diethylene glycol ditelluride with ethylene glycol in the presence of a strong base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane can undergo various chemical reactions, including:

    Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reduction of the tellurium atoms can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tellurium atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: Higher oxidation state tellurium compounds

    Reduction: Lower oxidation state tellurium compounds

    Substitution: Compounds with tellurium atoms replaced by other nucleophiles

Scientific Research Applications

1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions

    Biology: Investigated for its potential use in biological systems due to its ability to form stable complexes with biologically relevant cations.

    Medicine: Explored for its potential use in drug delivery systems, where its ability to encapsulate cations could be utilized to transport therapeutic agents.

    Industry: Used in the development of new materials with unique electronic and optical properties due to the presence of tellurium atoms.

Mechanism of Action

The mechanism of action of 1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane primarily involves its ability to form stable complexes with cations. The oxygen and tellurium atoms in the ring structure provide multiple coordination sites for cations, allowing the compound to effectively encapsulate and stabilize them. This complexation can influence various chemical and biological processes, depending on the specific cation involved.

Comparison with Similar Compounds

Similar Compounds

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Similar in structure but contains nitrogen atoms instead of tellurium.

    1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane-7,16-bis(malonate): A derivative with additional functional groups that can influence its reactivity and applications.

    7,16-Dibenzyl-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane: Contains benzyl groups that can affect its solubility and complexation properties.

Uniqueness

1,4,10,13-Tetraoxa-7,16-ditelluracyclooctadecane is unique due to the presence of tellurium atoms, which impart distinct chemical properties compared to similar compounds containing other heteroatoms like nitrogen. The tellurium atoms can enhance the compound’s ability to participate in redox reactions and form complexes with a wider range of cations.

Properties

CAS No.

627471-89-0

Molecular Formula

C12H24O4Te2

Molecular Weight

487.5 g/mol

IUPAC Name

1,4,10,13-tetraoxa-7,16-ditelluracyclooctadecane

InChI

InChI=1S/C12H24O4Te2/c1-2-14-6-10-18-12-8-16-4-3-15-7-11-17-9-5-13-1/h1-12H2

InChI Key

DUYGCODVUDTRDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCC[Te]CCOCCOCC[Te]CCO1

Origin of Product

United States

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